4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene
Overview
Description
4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3ClF4O and a molecular weight of 214.545 g/mol . This compound is characterized by the presence of chloro, fluoro, and trifluoromethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a chlorofluorobenzene precursor. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable trifluoromethoxy source reacts with 4-chloro-1-fluoro-2-nitrobenzene under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale SNAr reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include potassium carbonate (K2CO3) and dimethyl sulfoxide (DMSO) as the solvent.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are typically used.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the trifluoromethoxybenzene moiety .
Scientific Research Applications
4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing trifluoromethoxy groups, which are known to enhance metabolic stability and bioavailability.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including herbicides and pesticides, where the trifluoromethoxy group imparts desirable physicochemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene depends on its specific application. In medicinal chemistry, the trifluoromethoxy group can enhance the binding affinity of drug molecules to their targets by increasing lipophilicity and metabolic stability . The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-fluoro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-Chloro-1-fluoro-2-(difluoromethoxy)benzene: Contains a difluoromethoxy group instead of trifluoromethoxy.
4-Chloro-1-fluoro-2-(trifluoromethylthio)benzene: Features a trifluoromethylthio group instead of trifluoromethoxy.
Uniqueness
4-Chloro-1-fluoro-2-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
4-chloro-1-fluoro-2-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWKNVIBHYJWBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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